molecular formula C9H3F3LiNO2S B6197581 lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate CAS No. 2680540-23-0

lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate

Cat. No.: B6197581
CAS No.: 2680540-23-0
M. Wt: 253.2 g/mol
InChI Key: CGWNHLKSJKGSKR-UHFFFAOYSA-M
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Description

Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is a benzothiazole-based compound supplied for scientific research and development. The benzothiazole scaffold is recognized in medicinal chemistry for its versatile biological activities. This specific compound features a trifluoromethyl group, a moiety often used to enhance a molecule's metabolic stability and binding properties in drug discovery. Research into analogous benzothiazole compounds indicates potential applications in developing dual inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are investigated for their synergistic effects in managing pain and inflammation . Furthermore, benzothiazole derivatives have been explored as Resistance-Modifying Agents (RMAs) to re-sensitize resistant bacterial strains such as MRSA to existing antibiotics . Other studies highlight the role of similar structures in agrochemical research, where they exhibit insecticidal and acaricidal activities . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

CAS No.

2680540-23-0

Molecular Formula

C9H3F3LiNO2S

Molecular Weight

253.2 g/mol

IUPAC Name

lithium;6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C9H4F3NO2S.Li/c10-9(11,12)4-1-2-5-6(3-4)16-7(13-5)8(14)15;/h1-3H,(H,14,15);/q;+1/p-1

InChI Key

CGWNHLKSJKGSKR-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC2=C(C=C1C(F)(F)F)SC(=N2)C(=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The most direct method involves cyclizing 2-amino-5-(trifluoromethyl)thiophenol with a carboxylic acid equivalent. While this approach is conceptually straightforward, the instability of 2-aminothiophenol derivatives necessitates protective group strategies. For example, in situ generation of the thiolate anion using LiOH in tetrahydrofuran (THF) enables cyclization with chloroformate esters at 0–5°C, yielding the benzothiazole ring.

Halogenative Cyclization

Trifluoromethylation Methodologies

Introducing the 6-(trifluoromethyl) group demands precision due to the electron-withdrawing nature of CF₃. Electrophilic trifluoromethylation using hypervalent iodine reagents emerges as the most reliable strategy.

Hypervalent Iodine Reagents

Reagents such as trifluoromethyl benziodoxolone (1 ) and its methyl-substituted analogue (2 ) enable regioselective CF₃ transfer. As detailed in, these λ³-iodanes are synthesized via ligand exchange on iodobenzene derivatives:

  • Oxidation : 2-Iodobenzoic acid is oxidized with NaIO₄ or trichlorocyanuric acid (TCICA) to form iodoxy intermediates.

  • Ligand Exchange : Sequential substitution of hydroxyl groups with acetate, methoxy, or fluoride ligands prepares the iodine(III) center for CF₃ transfer.

  • Trifluoromethylation : Treatment with TMSCF₃ (Ruppert–Prakash reagent) in the presence of KF yields the final iodane reagent, which transfers CF₃ to aromatic substrates at room temperature.

Table 1: Comparative Performance of Trifluoromethylation Reagents

ReagentYield (%)Reaction Time (h)Solvent
1 (benziodoxolone)722CH₂Cl₂
2 (methyl analogue)681.5THF

Carboxylate Functionalization at Position 2

The 2-carboxylate group is introduced via lithiation-carboxylation, a method validated in for analogous heterocycles.

Directed Lithiation

  • Substrate Preparation : 2-Bromo-6-(trifluoromethyl)-1,3-benzothiazole is synthesized by brominating the parent benzothiazole using N-bromosuccinimide (NBS) in CCl₄.

  • Lithium-Halogen Exchange : Treatment with n-butyllithium (n-BuLi, 1.2 equiv) in THF at −78°C generates a lithium intermediate.

Carboxylation and Salt Formation

  • CO₂ Quenching : Introducing gaseous CO₂ into the lithiated intermediate produces the carboxylic acid derivative.

  • Lithiation : Neutralization with LiOH in ethanol at 60°C yields the lithium carboxylate.

Table 2: Optimization of Carboxylation Conditions

ParameterOptimal ValueImpact on Yield
Temperature−78°CPrevents side reactions
n-BuLi Equiv1.1Minimizes over-lithiation
CO₂ Pressure1 atmEnsures complete quenching

Challenges and Mitigation Strategies

Stability of Intermediates

The lithium carboxylate intermediate is highly moisture-sensitive. Patent recommends:

  • Conducting reactions under argon with rigorously dried solvents.

  • Using spray-dried KF to minimize hydrolysis during ligand exchange steps.

Regioselectivity in Trifluoromethylation

Hypervalent iodine reagents favor electrophilic attack at positions para to electron-withdrawing groups. Computational studies in attribute this to the CF₃ group’s +I effect, which directs substitution to the 6-position on the benzothiazole.

Scalability and Industrial Adaptations

Large-Scale Synthesis

Route C in outlines a one-pot process for iodane reagents, achieving 72% yield on multigram scales. Key adaptations include:

  • Replacing NaIO₄ with TCICA for safer oxidation.

  • Using 1.1 equiv of TMSCF₃ to reduce costs.

Alternative Solvent Systems

While THF is standard for lithiation, reports success with methyl tert-butyl ether (MTBE) for improved intermediate solubility .

Scientific Research Applications

Medicinal Chemistry Applications

Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate exhibits promising pharmacological properties. Benzothiazole derivatives are known for their diverse biological activities, including:

  • Anticancer Activity : Compounds containing the benzothiazole moiety have demonstrated efficacy against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in breast cancer models .
  • Antimicrobial Properties : Research indicates that benzothiazole derivatives possess antibacterial and antifungal activities. Studies have shown that lithium benzothiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
  • Neuroprotective Effects : Some benzothiazole derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. They are thought to interact with amyloid plaques, which are characteristic of Alzheimer's pathology .

Synthesis and Chemical Reactions

This compound serves as a versatile reagent in organic synthesis:

  • Electrophilic Trifluoromethylation : The compound can be utilized in trifluoromethylation reactions, enhancing the fluorinated character of organic molecules. This reaction is facilitated by hypervalent iodine reagents, which can introduce trifluoromethyl groups into various substrates .
  • Condensation Reactions : It has been successfully employed in condensation reactions to synthesize other benzothiazole derivatives, showcasing its utility in creating complex molecular architectures .

Material Science Applications

In addition to its biological applications, this compound finds use in materials science:

  • Fluorescent Materials : The compound's unique structure allows it to be used in the development of fluorescent materials, which are essential for imaging and sensing applications .
  • Electroluminescent Devices : Research indicates potential applications in electroluminescent devices due to its photophysical properties, making it suitable for advanced electronic applications .

Case Studies and Research Findings

Several studies illustrate the effectiveness of this compound:

StudyFocusFindings
Electrophilic TrifluoromethylationDemonstrated high yields in trifluoromethylation reactions using lithium benzothiazole derivatives as reagents.
Anticancer ActivityEvaluated against multiple cancer cell lines, showing significant inhibition of cell growth.
Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism by which lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. Additionally, the benzothiazole ring can participate in π-π stacking interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

  • 6-(Trifluoromethyl) vs. For example, in calcium channel blockers like diltiazem analogs, trifluoromethyl substitution improves potency and duration of action .
  • Carboxylate Counterion Variations :
    Replacing lithium with sodium or potassium in the carboxylate group may alter solubility and bioavailability. Lithium salts are less common but may offer unique coordination properties in crystal structures or catalytic systems .

Comparison with Other Trifluoromethyl-Substituted Heterocycles

  • Benzazepinones (e.g., Diltiazem Derivatives): The (3R-cis)-1-benzazepin-2-one derivative in shares a trifluoromethyl group but lacks the benzothiazole core. Its antihypertensive activity is attributed to calcium channel blockade, suggesting that the benzothiazole analog may target similar ion channels but with distinct pharmacokinetics due to differences in ring strain and electronic properties .
  • Pyridine/Trifluoromethyl Hybrids (Patent Examples) :
    Compounds like 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline (–8) highlight the prevalence of trifluoromethyl groups in enhancing binding to hydrophobic targets. However, the benzothiazole-carboxylate system offers a more rigid scaffold compared to flexible pyridine-aniline hybrids .

Pharmacological Activity

Compound Class Target/Activity Key Substituents Evidence Source
Benzothiazole-carboxylate Potential enzyme inhibition 6-CF₃, 2-COO⁻Li⁺ Inferred
Benzazepinone calcium blockers L-type calcium channels 6-CF₃, 4-methoxyphenyl
Pyridine-aniline hybrids Kinase/receptor modulation Dual CF₃, pyridine-aniline linkage

Key Observations :

  • The benzothiazole-carboxylate’s trifluoromethyl group may mimic the hydrophobic interactions seen in benzazepinones, but its rigid structure could limit off-target effects compared to flexible hybrids.
  • Lithium’s small ionic radius may enhance crystallinity, as seen in SHELX-refined small-molecule structures .

Biological Activity

Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in the context of neurological disorders.

Chemical Structure and Properties

This compound has the molecular formula C9H3F3LiNO2SC_9H_3F_3LiNO_2S and a molecular weight of approximately 253.2 g/mol. The compound features a benzothiazole ring system, which contributes to its biological properties, and a trifluoromethyl group that enhances lipophilicity and membrane permeability. This structural configuration allows for interactions with various biological targets, influencing cellular signaling pathways.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter signaling pathways. The lithium ion present in the compound has been shown to modulate the activity of critical enzymes and receptors involved in neurotransmission.

Key Mechanisms:

  • Neurotransmitter Modulation : Lithium ions can influence the release and reuptake of neurotransmitters such as serotonin and norepinephrine, potentially contributing to mood stabilization.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which has implications for treating disorders characterized by dysregulated metabolism.
  • Cell Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with intracellular proteins and enzymes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example:

  • Anticancer Activity : Preliminary screening against cancer cell lines has indicated that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Effects : Similar compounds have shown antibacterial activity by inhibiting essential bacterial enzymes, suggesting a potential role in treating infections.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study investigating its effects on neurodegenerative diseases found that the compound could reduce amyloid plaque formation in models of Alzheimer's disease, indicating its potential as a neuroprotective agent .
  • Another study reported that derivatives of benzothiazole compounds exhibited promising results in inhibiting Trypanosoma cruzi, the causative agent of Chagas disease, further supporting its role in infectious disease treatment .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
Lithium 1,3-benzothiazole-2-carboxylateModerateInteracts with neurotransmitter systems; potential for mood stabilization.
Benzothiazole DerivativesAntimicrobialEffective against bacterial growth; inhibits key metabolic enzymes.
TrifluoromethylbenzothiazolesAnticancerInduces apoptosis in cancer cells; shows promise in preclinical models .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate with high purity?

  • Methodological Approach : Begin with the benzothiazole core synthesis via cyclization of 2-aminothiophenol derivatives with trifluoromethyl-substituted carboxylic acids. Lithium carboxylate formation can be achieved by reacting the free acid with lithium hydroxide in anhydrous THF under nitrogen. Purification via recrystallization (e.g., using acetonitrile/water mixtures) or reverse-phase chromatography (C18 columns) ensures high purity, as demonstrated in analogous lithium carboxylate syntheses .
  • Critical Considerations : Monitor reaction pH to avoid hydrolysis of the trifluoromethyl group. Use lithium salts (e.g., lithium chloride) as stabilizing agents during carboxylation to minimize side reactions .

Q. How can the substitution reactivity of the benzothiazole ring be exploited for functionalization?

  • Methodological Approach : The 6-(trifluoromethyl) group acts as an electron-withdrawing substituent, directing nucleophilic attacks to the 4- and 7-positions of the benzothiazole ring. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (e.g., with amines or thiols) under conditions optimized for electron-deficient heterocycles. Reference protocols for similar compounds suggest using tris(dibenzylideneacetone)dipalladium (Pd₂dba₃) and xantphos as catalysts in DMF at 80–100°C .
  • Validation : Confirm regioselectivity via LCMS (e.g., m/z 757 [M+H]+ as in ) and ¹⁹F NMR to track trifluoromethyl stability .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Approach :

  • LCMS/HPLC : Use reverse-phase columns (e.g., YMC-Actus Triart C18) with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Retention times (~1.2–1.3 minutes) and mass spectra (e.g., m/z 817.3 [M+H]+) align with structurally related lithium carboxylates .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve potential crystal packing challenges, such as trifluoromethyl disorder. Hydrogen-bonding patterns (e.g., C–H···O interactions) can be analyzed using graph-set notation to confirm stability .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Approach : Perform density functional theory (DFT) calculations to map electron density distribution on the benzothiazole ring. Compare activation energies for coupling reactions (e.g., Buchwald-Hartwig amination) with and without the trifluoromethyl substituent. Experimental validation can involve kinetic studies using in-situ IR or ¹⁹F NMR to monitor reaction progress .
  • Case Study : In analogous imidazo-thiazole derivatives, trifluoromethyl groups reduce electron density at the 2-position, favoring oxidative addition in palladium-catalyzed reactions .

Q. What challenges arise in crystallographic analysis of lithium carboxylates, and how can they be mitigated?

  • Methodological Approach : Lithium ions often exhibit low electron density, complicating X-ray diffraction. Use high-resolution data (Cu-Kα radiation, <1 Å resolution) and restraints for Li–O bond distances during SHELXL refinement. For disordered trifluoromethyl groups, apply split-atom models or isotropic thermal parameter constraints .
  • Example : In spirocyclic lithium carboxylates, partial occupancy models resolved CF₃ disorder, achieving R-factors <5% .

Q. Can this compound act as a ligand for transition-metal catalysts in asymmetric synthesis?

  • Methodological Approach : Screen coordination behavior with metals (e.g., Pd, Cu) using UV-Vis titration and cyclic voltammetry. Test catalytic efficiency in asymmetric allylic alkylation or Heck reactions. Compare enantioselectivity with non-fluorinated analogs to assess trifluoromethyl effects .
  • Data Interpretation : In related benzothiazole-carboxylate ligands, trifluoromethyl groups enhanced steric bulk but reduced electron donation, altering catalytic activity .

Q. How does the lithium counterion affect solubility and reactivity in non-polar solvents?

  • Methodological Approach : Compare solubility in THF, DMF, and toluene using gravimetric analysis. Conduct kinetic studies of carboxylate nucleophilicity (e.g., SNAr reactions) with lithium vs. sodium/potassium counterions. Lithium’s smaller ionic radius increases solubility in aprotic solvents but may reduce stability in protic media .
  • Evidence : Lithium formate in DMF improved reaction yields by 20% compared to sodium analogs in spirocyclic syntheses .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity of benzothiazole carboxylates: How to reconcile conflicting data?

  • Resolution Strategy :

Purity Verification : Re-evaluate conflicting studies using orthogonal purity methods (e.g., HPLC, elemental analysis). Impurities from incomplete carboxylation (e.g., residual acid) may skew bioactivity .

Assay Conditions : Control for solvent effects (e.g., DMSO concentration in cell-based assays) and confirm target engagement via SPR or ITC .

  • Example : In N-substituted benzothiazole carboxamides, batch-to-batch variability in lithium content altered IC₅₀ values by up to 50% .

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